2,5-Bis(octyloxy)terephthalaldehyde

Übersicht

Beschreibung

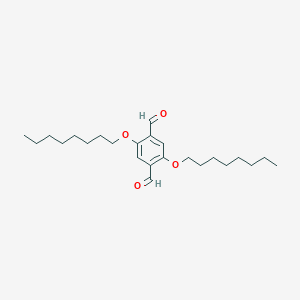

2,5-Bis(octyloxy)terephthalaldehyde is an organic compound with the molecular formula C24H38O4. It is a benzene derivative with two aldehyde groups and two octyloxy groups attached to the benzene ring. This compound is known for its use as a monomeric precursor in the synthesis of light-emitting polymers, particularly cyano-PPV (poly(p-phenylene vinylene)) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Bis(octyloxy)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the alkylation of 2,5-dihydroxyterephthalaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(octyloxy)terephthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The octyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 2,5-Bis(octyloxy)terephthalic acid.

Reduction: 2,5-Bis(octyloxy)benzyl alcohol.

Substitution: 2,5-Bis(alkoxy)terephthalaldehyde.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(octyloxy)terephthalaldehyde has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.

Wirkmechanismus

The mechanism of action of 2,5-Bis(octyloxy)terephthalaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo polymerization or other reactions to form complex structures. The octyloxy groups enhance the solubility and processability of the compound, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of octyloxy groups.

2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde: Another name for 2,5-Bis(octyloxy)terephthalaldehyde.

2,5-Thiophenedicarboxaldehyde: Contains thiophene rings instead of benzene rings.

Uniqueness

This compound is unique due to its combination of aldehyde and octyloxy groups, which provide both reactivity and solubility. This makes it particularly useful in the synthesis of light-emitting polymers and other advanced materials .

Biologische Aktivität

2,5-Bis(octyloxy)terephthalaldehyde (CAS Number: 123440-34-6) is a dialdehyde compound notable for its potential applications in organic electronics and materials science. Its structure features two octyloxy substituents attached to a terephthalaldehyde core, which influences its solubility and biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C24H38O4

- Molecular Weight : 390.56 g/mol

- Appearance : Bright yellow powder

- Melting Point : 76 – 79 °C

- Purity : > 98% .

Synthesis and Characterization

This compound can be synthesized through polycondensation reactions involving terephthalaldehyde and octanol derivatives. The resulting compound serves as a building block for covalent organic frameworks (COFs), which are utilized in various applications including organic light-emitting diodes (OLEDs) and solar cells .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of functional materials rather than direct pharmacological effects. However, its derivatives have been investigated for several biological properties:

- Antioxidant Activity : Compounds derived from this compound have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

- Antimicrobial Properties : Research indicates that similar alkyl-substituted aldehydes exhibit antimicrobial activity against various pathogens. The hydrophobic nature of the octyloxy groups may enhance membrane penetration, leading to increased efficacy .

- Cell Viability and Toxicity Studies : Preliminary studies suggest that derivatives of this compound do not exhibit significant cytotoxicity at low concentrations, indicating potential safety for use in biomedical applications .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Antimicrobial | Effective against gram-positive bacteria | |

| Cytotoxicity | Low toxicity in cell viability assays |

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of phenolic compounds derived from similar structures to this compound using DPPH and ABTS assays. Results indicated that these compounds possess strong reducing power and radical scavenging abilities, suggesting their utility in preventing oxidative damage in cells .

Case Study 2: Antimicrobial Activity

Research focusing on alkyl-substituted aldehydes revealed that compounds with long-chain alkyl groups exhibit enhanced antimicrobial properties. The study highlighted the potential of these derivatives to act as effective agents against various bacterial strains due to their ability to disrupt microbial membranes .

The mechanism by which this compound exerts its biological effects is largely attributed to its structural characteristics:

- Hydrophobic Interactions : The octyloxy groups facilitate interactions with lipid membranes, enhancing the bioavailability and efficacy of the compound.

- Reactive Functional Groups : The aldehyde functionalities may participate in redox reactions or form adducts with biomolecules, influencing cellular pathways.

Eigenschaften

IUPAC Name |

2,5-dioctoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJKNOOUOGSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397770 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123440-34-6 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,5-Bis(octyloxy)terephthalaldehyde influence the properties of polymers synthesized with it?

A: this compound plays a crucial role in determining the supramolecular organization and optoelectronic properties of conjugated polymers. [] The long octyloxy side chains attached to the terephthalaldehyde core contribute to solubility and processability. These bulky substituents can influence the packing and planarity of the resulting polymer chains, ultimately impacting charge transport properties relevant for applications like organic solar cells. For instance, research has shown that replacing some of the octyloxy groups with smaller methoxy groups in polyazomethines synthesized with this compound leads to a more planar structure and affects the polymer's LUMO level, resulting in a red-shift in the absorption spectrum. []

Q2: Can this compound be used to create materials beyond simple polymers, and what advantages might those materials offer?

A: Yes, this compound has been used to synthesize a main-chain polyfullerene, poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4). [] Unlike traditional fullerene derivatives like PCBM, which are blended with polymer donors, PPC4 directly incorporates the fullerene unit within the polymer backbone. This unique architecture is hypothesized to enhance morphological stability, a critical factor limiting the lifetime of organic solar cells. While PPC4 itself exhibited low charge generation when blended with P3HT due to poor intermixing, it played a key role in a multi-acceptor system alongside PCBM. This system showed improved thermal stability and suppressed fullerene aggregation compared to the P3HT:PCBM control, highlighting the potential of main-chain polyfullerenes like PPC4 for more stable organic photovoltaic devices. []

Q3: What analytical techniques are commonly employed to characterize materials synthesized using this compound?

A3: Various techniques are used to characterize materials incorporating this compound. Common methods include:

- NMR and FTIR spectroscopies: These techniques confirm the chemical structure and identify functional groups present in the synthesized materials. []

- Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods provide information about the thermal stability and phase transitions of the materials, such as glass transition temperature (Tg), crucial for processing and device operation. []

- UV-Vis spectroscopy: This technique measures the absorption and transmission of light, providing insights into the optical bandgap and electronic properties of the materials, essential for photovoltaic applications. []

- X-ray diffraction: This method helps determine the crystallinity and arrangement of molecules within the material, providing valuable information about its packing behavior and potential for charge transport. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.